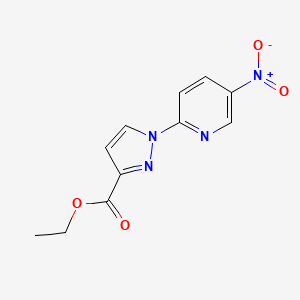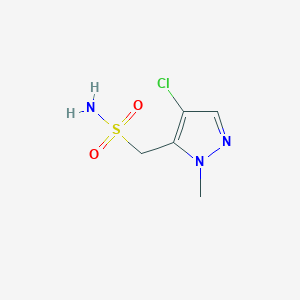![molecular formula C9H13ClN2S B13192274 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 5-chloro-2-methylthiazole with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is typically carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.
科学研究应用
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can bind to DNA or proteins, affecting their function and leading to various biological effects.
相似化合物的比较
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine can be compared with other similar compounds, such as:
5-Chloro-2-methylthiazole: A precursor in the synthesis of the target compound.
Piperidine: The parent compound of the piperidine ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H13ClN2S |
|---|---|
分子量 |
216.73 g/mol |
IUPAC 名称 |
5-chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H13ClN2S/c10-8-6-12-9(13-8)5-7-1-3-11-4-2-7/h6-7,11H,1-5H2 |
InChI 键 |
UPYFJSSDRMLYDV-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CC2=NC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)


![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)

![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)




![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
